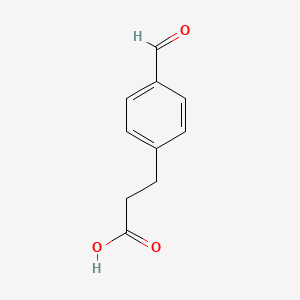

3-(4-Formylphenyl)propanoic acid

Beschreibung

Significance of Aryl-Aldehyde and Carboxylic Acid Bifunctional Compounds in Organic Synthesis

Bifunctional molecules, which contain two different functional groups, are of significant interest in organic chemistry. bowen.edu.ngscribd.comwikipedia.org The presence of two distinct reactive sites within a single molecule, such as the aryl-aldehyde and carboxylic acid in 3-(4-Formylphenyl)propanoic acid, offers several advantages in synthesis. bowen.edu.ngwisdomlib.org These compounds can participate in a wide array of chemical reactions, including condensation, esterification, and the formation of Schiff bases, making them valuable building blocks for more complex molecules. cymitquimica.comwisdomlib.org The ability to selectively react one functional group while leaving the other intact, or to utilize both in a stepwise or concerted manner, provides chemists with a powerful tool for constructing intricate molecular architectures. scribd.com This versatility is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and functional materials. cymitquimica.com

Historical Context of Related Phenylpropanoic Acid Derivatives

Phenylpropanoic acid, also known as hydrocinnamic acid, and its derivatives have a long history in chemistry. wikipedia.org The parent compound can be prepared by the hydrogenation of cinnamic acid. wikipedia.org Historically, reductions were carried out using methods like sodium amalgam in water or electrolysis. wikipedia.org Phenylpropanoic acid derivatives are a broad class of compounds that have found applications in various fields, including as food additives, in cosmetics, and importantly, in pharmaceuticals. wikipedia.org For instance, some derivatives are used to preserve the aroma of frozen foods and act as antioxidants to extend shelf life. wikipedia.org In the realm of medicine, substituted phenylpropanoic acids have been investigated for a range of biological activities, leading to the development of drugs with diverse therapeutic applications. researchgate.netnih.gov This historical foundation has paved the way for the exploration of more complex derivatives like this compound.

Current Research Landscape and Emerging Trends for this compound

Current research on this compound is vibrant and expanding. The compound is primarily utilized as a key intermediate in the synthesis of complex organic molecules. cymitquimica.com A significant area of investigation is its use as a precursor in the development of pharmaceuticals. For example, it serves as a starting material for the synthesis of certain nonsteroidal anti-inflammatory drugs (NSAIDs), which simplifies the production process.

Derivatives of this compound are being explored for their potential biological activities. Studies have shown that some derivatives exhibit antiproliferative effects against cancer cell lines. The unique structure of the molecule, with its aldehyde and carboxylic acid groups, allows for interactions with various biological targets, such as enzymes and receptors. Researchers are actively investigating the structure-activity relationships of these derivatives to optimize their therapeutic potential. nih.gov

Emerging trends point towards the use of this compound in the development of novel materials and as a tool for studying enzyme-catalyzed reactions and metabolic pathways involving aromatic compounds. Its reactivity makes it a valuable component in the production of specialty chemicals.

Scope and Objectives of the Academic Investigation

This article provides a focused academic investigation into the chemical compound this compound. The primary objective is to present a thorough and scientifically accurate overview of its significance, historical context, and current research applications based on existing literature. The scope of this investigation is strictly limited to the chemical nature and synthetic utility of the compound itself.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀O₃ | cymitquimica.comnih.gov |

| Molecular Weight | 178.19 g/mol | |

| CAS Number | 34961-64-3 | cymitquimica.comnih.gov |

| Melting Point | Approximately 136°C (with decomposition) | |

| Solubility | Slightly soluble in water; Soluble in polar solvents | cymitquimica.com |

| IUPAC Name | This compound | nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-formylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4,7H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCCSDVEUWXOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600356 | |

| Record name | 3-(4-Formylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34961-64-3 | |

| Record name | 3-(4-Formylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-formylphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Formylphenyl Propanoic Acid

Retrosynthetic Analysis of 3-(4-Formylphenyl)propanoic Acid

A retrosynthetic analysis of this compound (I) reveals several potential synthetic disconnections. The most apparent disconnection is at the C-C bond between the phenyl ring and the propanoic acid side chain. This suggests a cross-coupling reaction, such as the Heck reaction, as a plausible forward synthetic step. Another key disconnection involves the formyl group, which can be derived from the oxidation of a precursor alcohol, such as 3-[4-(hydroxymethyl)phenyl]propanoic acid. This approach simplifies the synthesis to the construction of a hydroxymethyl-substituted phenylpropanoic acid, which can be achieved through various established methods.

A third retrosynthetic pathway considers the propanoic acid side chain as being formed from a precursor with a different oxidation state or functional group. For instance, the hydrogenation of a corresponding cinnamic acid derivative, (E)-3-(4-formylphenyl)acrylic acid methyl ester, can yield the desired propanoic acid moiety after hydrolysis. These primary disconnections form the basis for the synthetic strategies discussed in the following sections.

Advanced Synthetic Routes to the Core Structure

The construction of the core 3-phenylpropanoic acid skeleton with a functional group at the para-position is a critical step in the synthesis of this compound. Modern synthetic methods offer efficient and selective ways to achieve this.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Heck Reaction variations)

The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, is a powerful tool for forming the carbon-carbon bond required in the synthesis of this compound. mdpi.comorganic-chemistry.org In a typical approach, an aryl halide, such as 4-bromobenzaldehyde, is coupled with an acrylic acid derivative in the presence of a palladium catalyst and a base.

One documented method involves the reaction of an aryl halide with acrolein ethylene (B1197577) acetal (B89532) using a palladium catalyst, which is subsequently hydrolyzed to give the final product. The Heck reaction offers the advantage of being highly chemoselective and can be performed under relatively mild conditions. mdpi.com Variations of the Heck reaction, including the use of different palladium catalysts, ligands, and reaction conditions, have been extensively studied to optimize yields and expand the substrate scope. organic-chemistry.orgnih.gov For instance, phosphine-free palladium catalysts have been developed to promote greener and more cost-effective syntheses. nih.gov

| Reactants | Catalyst System | Product | Yield | Reference |

| Aryl halide, Acrolein ethylene acetal | Palladium catalyst | This compound | Not specified | |

| (E)-3-(4-Formylphenyl)acrylic acid methyl ester | Acidic hydrolysis | This compound | 64% |

Directed ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org While typically used for ortho-substitution, modifications and strategic applications of this methodology can be envisioned for the synthesis of para-substituted compounds, albeit indirectly. For benzoic acid derivatives, the carboxylate group can act as a directing group for metalation. organic-chemistry.orgresearchgate.net Although direct meta-C-H functionalization of benzoic acid derivatives has proven challenging due to the ortho-directing nature of the carboxylate group, recent advances have demonstrated the feasibility of meta-olefination and acetoxylation using specific templates. researchgate.netexlibrisgroup.comnih.gov

While not a direct route to this compound, DoM could be employed to introduce a functional group handle at the ortho position of a benzoic acid precursor, which could then be elaborated and transformed into the desired para-substituted product through a series of subsequent reactions.

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact and enhance safety. mdpi.comresearchgate.net In the context of synthesizing this compound, several green approaches have been explored. One notable example is the use of water as a solvent, which is non-toxic, non-flammable, and inexpensive. mdpi.com A patented green process describes the preparation of 2-(4-formylphenyl)propionic acid, a similar compound, in an aqueous solution using hydrogen peroxide and a TEMPO catalyst. google.com This method avoids the use of organic solvents, making the process more environmentally friendly. google.com

Furthermore, the development of catalyst systems that operate under milder conditions and the use of more benign reagents contribute to the greenness of a synthetic route. youtube.com For instance, the use of phosphine-free palladium catalysts in Heck reactions not only simplifies the reaction setup but also avoids the use of toxic and expensive phosphine (B1218219) ligands. nih.gov

Functional Group Interconversion Strategies

The final step in the synthesis of this compound often involves a functional group interconversion to introduce the formyl group.

Oxidation of Precursor Alcohols (e.g., TEMPO/NaOCl mediated oxidation)

A common and efficient method for generating the aldehyde functionality is through the selective oxidation of a primary alcohol. nih.govnih.govacs.orgliskonchem.com The precursor, 3-[4-(hydroxymethyl)phenyl]propanoic acid, can be oxidized to this compound. One highly effective method for this transformation is the TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) mediated oxidation. nih.govnih.govacs.org

This system, often used with a co-oxidant like sodium hypochlorite (B82951) (NaOCl), provides a selective and mild method for the oxidation of primary alcohols to aldehydes with high yields. nih.govnih.govliskonchem.com The reaction is typically carried out in a biphasic system, and the conditions can be tuned to prevent over-oxidation to the carboxylic acid. liskonchem.com A patent describes a process for preparing 2-(4-formylphenyl)propionic acid by oxidizing the corresponding hydroxymethyl precursor with an aqueous solution of sodium hypochlorite under a TEMPO catalyst, achieving a high yield and purity. google.com

| Precursor | Reagents | Product | Yield | Reference |

| 3-[4-(Hydroxymethyl)phenyl]propanoic acid | Pyridinium chlorochromate | This compound | 84% | |

| 2-[4-(Hydroxymethyl)phenyl]propionic acid | TEMPO/NaOCl | 2-(4-Formylphenyl)propionic acid | High | google.com |

S

Chemical Reactivity and Transformations of 3 4 Formylphenyl Propanoic Acid

Reactivity of the Aldehyde Moiety

The aldehyde group in 3-(4-Formylphenyl)propanoic acid is a key site for various chemical reactions, including oxidation, reduction, condensation, and nucleophilic addition.

Oxidation Reactions: Formation of 3-(4-Carboxyphenyl)propanoic Acid

The formyl group of this compound can be readily oxidized to a carboxylic acid, yielding 3-(4-Carboxyphenyl)propanoic acid. This transformation is a common and important reaction in organic synthesis. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups.

Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The reaction typically proceeds by the addition of the oxidizing agent to the aldehyde, followed by the elimination of a reduced form of the oxidant, resulting in the formation of the carboxylic acid. The reaction is often carried out in an appropriate solvent and may require heating to proceed at a reasonable rate.

Table 1: Oxidation of this compound

| Oxidizing Agent | Product | Notes |

|---|---|---|

| Potassium Permanganate (KMnO4) | 3-(4-Carboxyphenyl)propanoic Acid | A strong oxidizing agent. |

Reduction Reactions: Formation of 3-(4-Hydroxymethylphenyl)propanoic Acid

The aldehyde functionality of this compound can be selectively reduced to a primary alcohol, yielding 3-(4-Hydroxymethylphenyl)propanoic acid. This reduction is a fundamental transformation that provides access to a different class of derivatives.

Common reducing agents for this reaction include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce the carboxylic acid group. Lithium aluminum hydride is a much stronger reducing agent and can reduce both the aldehyde and the carboxylic acid if not used under carefully controlled conditions. The reaction is generally performed in a suitable solvent, such as an alcohol for NaBH4 or an ether for LiAlH4.

Table 2: Reduction of this compound

| Reducing Agent | Product | Notes |

|---|---|---|

| Sodium Borohydride (NaBH4) | 3-(4-Hydroxymethylphenyl)propanoic Acid | A mild and selective reducing agent. |

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

The aldehyde group of this compound can participate in various condensation reactions, which are powerful carbon-carbon bond-forming reactions. These reactions are crucial for building more complex molecular architectures.

The Knoevenagel condensation is a modification of the aldol condensation. wikipedia.org It involves the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a basic catalyst. sigmaaldrich.com The active hydrogen compound typically has the form Z-CH2-Z, where Z is an electron-withdrawing group such as a carbonyl, cyano, or nitro group. wikipedia.org The reaction proceeds through a nucleophilic addition of the deprotonated active hydrogen compound to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com Weakly basic amines are often used as catalysts. wikipedia.org

In the context of this compound, it can react with compounds containing active methylene (B1212753) groups, such as malonic acid or its esters, in the presence of a base like piperidine (B6355638) to form a substituted cinnamic acid derivative. alfa-chemistry.com

Table 3: Knoevenagel Condensation of this compound

| Reactant | Catalyst | Product Type |

|---|

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group in this compound is electrophilic and thus susceptible to attack by nucleophiles. Nucleophilic addition is a fundamental reaction of aldehydes and ketones. youtube.com

A general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final alcohol product. youtube.com

A wide range of nucleophiles can be used, including Grignard reagents (RMgX), organolithium reagents (RLi), and cyanide ions (CN-). These reactions provide a means to introduce new carbon or heteroatom substituents at the former carbonyl carbon, significantly increasing the molecular complexity.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is another site for chemical modification, with esterification being a primary example. cymitquimica.com

Esterification Reactions

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. This reaction is typically catalyzed by an acid, such as sulfuric acid, and is reversible. nagwa.com The reaction involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid, followed by the elimination of water. nagwa.com

This compound can be esterified with various alcohols to produce the corresponding esters. The naming of the resulting ester is derived from the parent alcohol and carboxylic acid; for example, reaction with ethanol (B145695) would yield ethyl 3-(4-formylphenyl)propanoate. nagwa.com

Table 4: Esterification of this compound

| Alcohol | Catalyst | Product |

|---|---|---|

| Methanol | Acid (e.g., H2SO4) | Methyl 3-(4-formylphenyl)propanoate |

| Ethanol | Acid (e.g., H2SO4) | Ethyl 3-(4-formylphenyl)propanoate |

Amidation and Peptide Coupling Reactions

The carboxylic acid moiety of this compound readily undergoes amidation to form corresponding amides. This transformation is central to its use in medicinal chemistry and materials science. The reaction typically involves the activation of the carboxyl group to facilitate nucleophilic attack by a primary or secondary amine.

Standard peptide coupling reagents are effectively employed for this purpose. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby promoting amide bond formation under mild conditions and minimizing side reactions like racemization when chiral amines are used. youtube.combachem.com

Commonly used peptide coupling systems include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are frequently used. youtube.combachem.com These react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To enhance efficiency and suppress side reactions, additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure® are often included. bachem.com

Onium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) are known for their high efficiency and rapid reaction times.

Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) are also effective activators.

The general mechanism involves the initial activation of the carboxylic acid, followed by the nucleophilic attack of the amine to form a tetrahedral intermediate, which then collapses to yield the amide product. researchgate.net A patent for the synthesis of 3-(4-hydroxyphenyl)propanoic acid amide, a related compound, utilizes an active 4-nitrophenyl ester to react with ammonia. google.com This highlights the adaptability of activated ester methods for forming amides from phenylpropanoic acid derivatives. google.com

Table 1: Common Coupling Reagents for Amidation This table is generated based on common organic chemistry principles and data from various sources.

| Reagent Class | Example(s) | Typical Additive(s) | Key Features |

| Carbodiimides | DCC, EDC | HOBt, OxymaPure® | Widely used, cost-effective; byproduct removal can be an issue (e.g., DCU). bachem.com |

| Onium Salts | HATU, HBTU | Tertiary Base (e.g., DIPEA) | High coupling efficiency, low racemization, fast reaction rates. |

| Phosphonium Salts | BOP, PyBOP | Tertiary Base (e.g., DIPEA) | Effective for sterically hindered couplings. |

Decarboxylation Pathways

Decarboxylation of this compound involves the removal of the carboxyl group from the propanoic acid side chain, typically as carbon dioxide. This transformation is not spontaneous and usually requires specific, often harsh, reaction conditions or catalytic intervention.

While direct thermal decarboxylation requires very high temperatures, transition-metal-catalyzed methods offer a more controlled approach. Recent advances have focused on the decarbonylation of carboxylic acids to produce olefins. rsc.org For this compound, this would theoretically yield 4-vinylbenzaldehyde. This process often proceeds via the activation of the acyl C-O bond, facilitated by catalysts based on palladium, nickel, or iridium. rsc.org

Another potential pathway is oxidative decarboxylation, where the carboxylic acid is converted into a radical intermediate that subsequently loses CO2. This can be achieved using various reagents, such as lead tetraacetate (in the Kochi reaction) or through photoredox catalysis.

Metabolic studies of similar compounds also suggest potential for decarboxylation. For instance, microbial degradation of the related 3-(4-hydroxyphenyl)propanoic acid can lead to decarboxylated products. This indicates that enzymatic systems could also facilitate this transformation under biological conditions.

Electrophilic Aromatic Substitution on the Phenyl Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org The regiochemical outcome of such substitutions is dictated by the electronic effects of the two substituents already present on the ring: the formyl group and the propanoic acid chain.

-CHO (Formyl) Group: This is a powerful deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position (relative to the formyl group).

-CH₂CH₂COOH (Propanoic Acid) Group: This is a weakly deactivating group, primarily due to the inductive effect of the alkyl chain. It acts as an ortho, para director.

Given that the two groups are para to each other, their directing effects are competitive. The formyl group deactivates the entire ring, making substitution more difficult than for benzene itself. It strongly directs incoming electrophiles to positions 3 and 5 (ortho to the propanoic acid chain and meta to the formyl group). The propanoic acid group directs to positions 2 and 6 (ortho to itself and also meta to the formyl group). Therefore, substitution is strongly favored at the positions meta to the powerful deactivating formyl group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution This table is generated based on established principles of physical organic chemistry.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-(3-Nitro-4-formylphenyl)propanoic acid |

| Bromination | Br₂, FeBr₃ | 3-(3-Bromo-4-formylphenyl)propanoic acid |

| Sulfonation | Fuming H₂SO₄ | 3-(3-Sulfo-4-formylphenyl)propanoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally unsuccessful due to strong deactivation by the formyl group. |

Advanced Chemical Transformations and Derivatization

The dual functionality of this compound allows for more complex transformations that can build molecular complexity rapidly.

Cascade Reactions Involving Both Functional Groups

Cascade reactions, or tandem/domino reactions, are processes where multiple bonds are formed in a single synthetic operation. The aldehyde and carboxylic acid groups in this compound can participate sequentially or concurrently in such cascades. For example, a multi-component reaction could be designed where the aldehyde first undergoes a condensation reaction (e.g., Knoevenagel or aldol condensation), and the resulting intermediate's carboxylic acid group then engages in an intramolecular cyclization, such as lactonization.

Protocols involving 3-formylchromones in multi-component reactions to build complex bipyrimidine derivatives demonstrate how a formyl group can initiate a cascade that leads to highly functionalized heterocyclic systems. rsc.org A similar strategy could be envisioned for this compound, reacting it with an amine and a third component in a one-pot synthesis to generate novel molecular scaffolds.

Cyclization Reactions for Novel Heterocycles

The structure of this compound is well-suited for intramolecular cyclization reactions to form new heterocyclic rings. mdpi.com

Intramolecular Aldol-type Reactions: Under basic or acidic conditions, the enolate (or enol) of the propanoic acid moiety could potentially attack the formyl group. However, this would lead to a strained four-membered ring, which is generally unfavorable.

Reductive Cyclization: Reduction of the formyl group to a hydroxyl, followed by acid-catalyzed intramolecular esterification (lactonization), would yield a six-membered lactone (a dihydroisocoumarin derivative).

Pictet-Spengler type Reactions: Condensation of the aldehyde with a β-arylethylamine followed by an acid-catalyzed cyclization of the carboxylic acid onto the newly formed imine or amine could be a pathway to polycyclic alkaloids.

Friedel-Crafts Cyclization: Activation of the carboxylic acid (e.g., to an acyl chloride) could be followed by an intramolecular Friedel-Crafts acylation onto the aromatic ring to form a tricyclic ketone. Research on the cyclization of 3-carbomethoxyindole-1-propanoic acid has shown that such intramolecular cyclizations onto aromatic rings are a viable strategy for creating fused ring systems. clockss.org

Transition Metal-Catalyzed Modifications (e.g., C-H activation)

Transition metal catalysis offers powerful tools for modifying complex molecules with high selectivity. mdpi.com For this compound, these methods can target C-H bonds on the aromatic ring or enable novel couplings.

C-H Activation/Functionalization: The carboxylic acid group can act as a directing group in ortho C-H activation reactions. Using catalysts based on palladium, rhodium, or ruthenium, the C-H bonds ortho to the propanoic acid substituent (i.e., meta to the formyl group) could be selectively functionalized, for example, through arylation, alkenylation, or acyloxylation.

Decarbonylative Coupling: The aldehyde group can participate in decarbonylative coupling reactions, where a transition metal (e.g., rhodium) extracts the carbonyl group (as CO) and couples the remaining aryl fragment with a reaction partner.

Reductive Amination: Transition metal catalysts can facilitate the reductive amination of the aldehyde, providing a direct route to secondary or tertiary amines while the carboxylic acid remains intact. nih.gov

Azidation: Palladium-catalyzed reactions have been developed to convert aryl derivatives into aryl azides, which are versatile intermediates for synthesizing amines, triazoles, and other nitrogen-containing heterocycles. mdpi.com

These advanced methods significantly expand the synthetic utility of this compound beyond its classical reactivity, enabling the construction of novel and complex molecular architectures.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing insight into the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H NMR spectrum of 3-(4-formylphenyl)propanoic acid displays a set of distinct signals that correspond to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum, between δ 7.8 and 8.2 ppm. This downfield shift is attributed to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the adjacent formyl and propanoic acid groups.

The proton of the formyl group (-CHO) is highly deshielded and is expected to resonate at a significantly downfield chemical shift, typically around δ 9.8 ppm. The propanoic acid side chain gives rise to signals in the upfield region of the spectrum, with the methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring and the carboxylic acid group appearing at approximately δ 2.6–3.1 ppm. The carboxylic acid proton (-COOH) is often broad and its chemical shift can vary, but it is typically found far downfield.

The coupling patterns (splitting) of these signals provide further structural information. The aromatic protons would be expected to show a splitting pattern characteristic of a 1,4-disubstituted benzene ring. The propanoic acid protons would likely appear as two triplets, due to coupling with the adjacent methylene group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| Formyl Proton (-CHO) | ~9.8 |

| Aromatic Protons (-C₆H₄-) | 7.8 - 8.2 |

| Propanoic Acid Protons (-CH₂CH₂COOH) | 2.6 - 3.1 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used for the analysis.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the presence of ten carbon atoms in unique chemical environments, ten distinct signals are expected in the ¹³C NMR spectrum of this compound.

The carbonyl carbons are the most deshielded and therefore appear at the lowest field. The carbon of the formyl group is anticipated to have a chemical shift of around δ 192 ppm, while the carboxylic acid carbonyl carbon is expected at approximately δ 170 ppm. The aromatic carbons will resonate in the typical range for benzene derivatives, generally between δ 120 and 150 ppm. The two aliphatic carbons of the propanoic acid side chain will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Formyl Carbonyl (-CHO) | ~192 |

| Carboxylic Acid Carbonyl (-COOH) | ~170 |

| Aromatic Carbons (-C₆H₄-) | 120 - 150 |

| Propanoic Acid Carbons (-CH₂CH₂COOH) | 25 - 40 |

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would confirm the coupling between the adjacent methylene groups of the propanoic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and hydrogen atoms. An HSQC spectrum would show cross-peaks connecting the signals of the aromatic protons to their corresponding aromatic carbons, and the methylene protons to their respective carbons in the propanoic acid chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. docbrown.info

The carbonyl (C=O) stretching vibrations will result in strong, sharp peaks. The C=O stretch of the carboxylic acid is typically observed around 1700-1725 cm⁻¹, while the C=O stretch of the aldehyde group is expected at a slightly higher wavenumber, around 1690-1715 cm⁻¹. docbrown.infodocbrown.info The spectrum would also display C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, as well as C-C stretching vibrations for the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Aldehyde | C=O stretch | 1690 - 1715 |

| Aromatic | C-H stretch | 3000 - 3100 |

| Aliphatic | C-H stretch | 2850 - 3000 |

| Aromatic | C=C stretch | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound (C₁₀H₁₀O₃), the molecular weight is 178.18 g/mol . nih.gov In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment performed in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at a mass-to-charge ratio (m/z) of 177.1.

The fragmentation pattern in mass spectrometry provides a fingerprint of the molecule. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, 17 mass units) and the carboxyl group (-COOH, 45 mass units). nzqa.govt.nz

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The calculated exact mass for C₁₀H₁₀O₃ is 178.062994177 Da. nih.gov An HRMS measurement confirming this exact mass would provide unambiguous evidence for the molecular formula of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In a typical MS/MS experiment, the parent ion of this compound (m/z 178.06) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's connectivity and functional groups.

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the carboxylic acid group and the benzylic position. The initial ionization would likely result in the formation of a molecular ion [M]+• or a protonated molecule [M+H]+, depending on the ionization technique employed.

Common fragmentation patterns for phenylpropanoic acids involve cleavage of the side chain. One of the primary fragmentation pathways is the loss of the carboxyl group (–COOH) as a neutral radical, leading to a fragment ion. Another significant fragmentation is the benzylic cleavage, which is a favorable process due to the stability of the resulting benzyl (B1604629) cation.

For this compound, the following fragmentation pathways are proposed:

Loss of water ([M-H₂O]⁺): Dehydration from the carboxylic acid group can occur, especially in the gas phase, leading to an acylium ion.

Loss of the carboxyl group ([M-COOH]⁺): This would result in a fragment at m/z 133.

Benzylic cleavage: Cleavage of the Cα-Cβ bond of the propanoic acid side chain is a common fragmentation pathway for such structures. This would lead to the formation of a stable benzylic cation.

Decarboxylation followed by benzylic cleavage: The loss of CO₂ followed by the cleavage of the remaining ethyl chain can also be anticipated.

The presence of the formyl group adds further complexity to the fragmentation pattern. The formyl group itself can undergo characteristic losses, such as the loss of a hydrogen radical ([M-H]⁺) or the loss of carbon monoxide ([M-CO]⁺).

Table 1: Predicted MS/MS Fragmentation of this compound

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 179.06 ( [M+H]⁺) | 161.05 | H₂O | Acylium ion |

| 179.06 ( [M+H]⁺) | 133.06 | HCOOH | Phenylpropyl cation |

| 179.06 ( [M+H]⁺) | 149.06 | CHO | Ion resulting from loss of formyl group |

| 179.06 ( [M+H]⁺) | 105.03 | CH₂CH₂COOH | Formylbenzoyl cation |

Note: The m/z values are predicted based on theoretical fragmentation patterns and may vary slightly in experimental data.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions associated with the benzaldehyde (B42025) chromophore.

The key chromophore in this molecule is the benzene ring substituted with a formyl group (an electron-withdrawing group). Aromatic aldehydes typically exhibit two main absorption bands:

A strong absorption band at shorter wavelengths, usually in the range of 240-280 nm. This band is attributed to the π → π* transition of the aromatic system conjugated with the carbonyl group. This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.

A weaker absorption band at longer wavelengths, typically above 300 nm. This band corresponds to the n → π* transition of the carbonyl group. This transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. This transition is formally forbidden by symmetry rules, which accounts for its lower intensity. jove.com

The propanoic acid group is not a strong chromophore in the near-UV region and is expected to have a minimal direct impact on the main absorption bands of the benzaldehyde moiety. However, its presence as a substituent on the phenyl ring can cause slight shifts in the absorption maxima (λmax) compared to unsubstituted benzaldehyde. The solvent used for the measurement can also influence the position and intensity of the absorption bands due to solute-solvent interactions. For instance, in polar solvents, the n → π* transition often undergoes a hypsochromic (blue) shift, while the π → π* transition may experience a bathochromic (red) shift.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λmax (nm) | Molar Absorptivity (ε) | Associated Chromophore |

| π → π | ~250-280 | High | Benzaldehyde |

| n → π | ~310-330 | Low | Carbonyl group of aldehyde |

Note: The predicted λmax and molar absorptivity values are estimations based on typical values for similar aromatic aldehydes and may vary depending on the solvent and experimental conditions. jove.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is determining the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 3-(4-Formylphenyl)propanoic acid, DFT calculations would identify the minimum energy conformation by calculating forces on each atom and adjusting their positions until a stable structure is reached. This process yields key data such as bond lengths, bond angles, and dihedral angles.

Upon obtaining the optimized geometry, an electronic structure analysis can be performed. This would reveal the distribution of electrons within the molecule, highlighting regions of high or low electron density. Key parameters derived from this analysis include:

Molecular Orbital Energies: Particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and electronic excitability.

Mulliken Atomic Charges: These provide an estimation of the partial charge on each atom, offering insights into electrostatic interactions and potential sites for nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP) Map: This visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions.

While specific optimized geometry data for this compound is not available in the cited literature, the following table illustrates the type of data that would be generated from such a DFT calculation.

| Parameter | Hypothetical Value |

| C=O (aldehyde) bond length | ~1.21 Å |

| C=O (acid) bond length | ~1.22 Å |

| O-H (acid) bond length | ~0.97 Å |

| C-C-O (acid) bond angle | ~124° |

| HOMO-LUMO Energy Gap | — |

| Dipole Moment | — |

Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks observed in an infrared (IR) and Raman spectrum. Each calculated frequency is associated with a specific vibrational mode, such as the stretching or bending of bonds.

These theoretical spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific spectral features to the underlying molecular motions. For this compound, characteristic frequencies would be expected for the C=O stretches of the aldehyde and carboxylic acid groups, the O-H stretch of the carboxylic acid, and various C-H and C-C vibrations of the aromatic ring and alkyl chain.

Reaction Mechanism Elucidation and Transition State Analysis

DFT is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing transition states—the high-energy structures that connect reactants and intermediates.

For this compound, one could theoretically study reactions such as its oxidation, reduction, or esterification. The analysis would provide the activation energy for the reaction, which is the energy barrier that must be overcome for the reaction to proceed. This information is crucial for understanding reaction kinetics and predicting reaction outcomes. No specific reaction mechanism studies involving this compound were found in the public literature.

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations identify a static, minimum-energy structure, molecules are dynamic entities that exhibit a range of motions at finite temperatures. Molecular Dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion.

An MD simulation of this compound would provide a detailed picture of its conformational landscape. The molecule's flexibility, particularly the rotation around the single bonds of the propanoic acid side chain, could be explored. The simulation would reveal the most populated conformations in a given environment (e.g., in a solvent like water) and the energetic barriers between them. This is critical for understanding how the molecule's shape influences its interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of molecules. A mathematical model is then developed to relate these descriptors to an observed activity.

For a compound like this compound to be included in a QSAR study, it would need to be part of a larger dataset of structurally related molecules with measured biological or chemical activity. The model could then be used to predict the activity of new, untested compounds. No specific QSAR models featuring this compound have been identified in the available literature.

Prediction of Spectroscopic Parameters

Beyond vibrational frequencies, computational methods can predict a range of other spectroscopic parameters. For this compound, these could include:

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are highly valuable for assigning peaks in experimental NMR spectra and confirming the chemical structure.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting the wavelengths of maximum absorption (λ_max) in its UV-Vis spectrum.

The table below indicates the types of spectroscopic data that could be predicted.

| Spectroscopy Type | Predicted Parameters |

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) and Intensities |

| NMR | ¹H and ¹³C Chemical Shifts (ppm) |

| UV-Vis | Excitation Energies (eV) and Wavelengths (nm) |

Applications in Advanced Materials and Supramolecular Chemistry

Role as a Linker in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. researchgate.net The properties of MOFs, such as their porosity and stability, are highly dependent on the choice of the organic linker. rsc.org 3-(4-Formylphenyl)propanoic acid serves as an excellent candidate for a linker molecule due to its ability to connect metal centers through its carboxylate group while leaving the formyl group available for further chemical reactions. cymitquimica.com

The design of MOFs using this compound often involves a "mixed-linker" approach. osti.govescholarship.org This strategy allows for the creation of frameworks with tunable properties by incorporating multiple types of linkers into a single structure. osti.govescholarship.org The synthesis is typically carried out under solvothermal conditions, where the metal salt and the organic linkers are dissolved in a solvent and heated to induce crystallization. rsc.org The choice of solvent, temperature, and the ratio of reactants can significantly influence the resulting MOF structure. researchgate.net For instance, microwave-assisted synthesis has been shown to accelerate the formation of MOFs and can lead to materials with improved crystallinity. mdpi.comresearchgate.net

A general synthetic procedure for a MOF using a mixed-linker system including a derivative of this compound might involve the following steps:

Dissolving 4-formylbenzoic acid and an amino-functionalized benzoic acid in a solvent like N,N-dimethylformamide (DMF). nih.gov

Adding a metal salt, such as zinc acetate (B1210297) dihydrate. nih.gov

Sonicating the solution to ensure homogeneity. nih.gov

Heating the mixture to promote the formation of the MOF crystals. rsc.org

The resulting MOFs can then be "activated" by washing with solvents to remove any unreacted starting materials trapped within the pores. nih.gov

The use of flexible linkers like this compound can lead to a wide range of MOF structures, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. rsc.orgresearchgate.net The flexibility of the propanoic acid chain allows the framework to adapt to different coordination environments of the metal ions. rsc.org

Furthermore, the porosity of these MOFs can be precisely controlled. rsc.orgresearchgate.net By varying the length and functionality of the linkers, it is possible to create MOFs with different pore sizes and shapes. researchgate.net For example, using longer linkers can result in MOFs with larger pores, which is desirable for applications involving the storage or separation of large molecules. researchgate.net The introduction of functional groups, such as the formyl group from this compound, can also be used to tune the chemical environment within the pores, enhancing the selectivity of the MOF for specific guest molecules. nih.gov

| MOF Design Strategy | Effect on Structure and Porosity | Example Application |

| Mixed-Linker Synthesis osti.govescholarship.org | Creates frameworks with tunable pore sizes and chemical functionalities. | Gas storage and separation, catalysis. escholarship.org |

| Use of Flexible Linkers rsc.org | Leads to diverse structural motifs (1D, 2D, 3D) and can accommodate different metal coordination geometries. | Development of novel materials with unique physical properties. |

| Post-Synthetic Modification nih.gov | Allows for the introduction of new functional groups after the MOF has been synthesized, enabling fine-tuning of properties. | Targeted drug delivery, selective sensing. |

| Hierarchical Porosity rsc.orgresearchgate.net | Combines micropores with larger meso- or macropores to improve mass transport of large molecules. | Catalysis with bulky substrates, bioremediation. researchgate.net |

Conjugation in Polymer Synthesis and Modification

The aldehyde group of this compound makes it a valuable monomer for polymer synthesis and a useful reagent for modifying existing polymers. This functional group can readily participate in reactions like condensation with amines to form imine bonds, a key step in the synthesis of certain types of polymers and for grafting molecules onto polymer backbones. This allows for the creation of functional polymers with tailored chemical and physical properties for specific applications.

Self-Assembly and Supramolecular Architectures

The ability of this compound to participate in both coordination bonding and covalent reactions allows for its use in the construction of complex self-assembling systems and supramolecular architectures. The interplay of these different types of interactions can lead to the formation of well-defined, discrete molecular cages or extended networks. For example, the reaction between a derivative, tris(4-formylphenyl)phosphate, and tris(2-aminoethyl)amine (B1216632) can lead to the formation of a [4+4] molecular cage, with the specific outcome being influenced by the solvent used. nih.gov These types of structures, with their defined cavities, have potential applications in molecular recognition, separation, and catalysis. nih.gov

Degradation Pathways and Environmental Fate

Degradation as an Impurity of Ibuprofen

3-(4-Formylphenyl)propanoic acid, also referred to in literature as 2-(4-formylphenyl)propionic acid (FPPA), is a known impurity that can arise during the synthesis of ibuprofen or, more commonly, through the degradation of the parent drug under various environmental or stress conditions. amazonaws.com Forced degradation studies, which subject a drug substance to conditions like heat, light, oxidation, and hydrolysis, are used to identify potential degradants and establish the stability-indicating nature of analytical methods. amazonaws.comnih.gov It is through such studies that compounds like this compound have been identified. amazonaws.comnih.gov

Oxidative stress is a primary driver for the degradation of ibuprofen, leading to a variety of transformation products, including this compound. nih.gov Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive species like hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), are particularly effective at breaking down persistent organic pollutants like ibuprofen. nih.govmdpi.com

The formation of this compound from ibuprofen occurs via the oxidation of the isobutyl side chain. nih.gov The reaction mechanism generally involves an initial attack by hydroxyl radicals on the isobutyl group. nih.govresearchgate.net This can lead to hydroxylation, followed by subsequent oxidation steps, demethylation, and decarboxylation that transform the isobutyl moiety into a formyl group, yielding the aldehyde derivative. nih.govresearchgate.net Various AOPs have been shown to facilitate this transformation. spinchem.comaip.orgmdpi.com Ozonation, both catalytic and non-catalytic, and Fenton-based processes (e.g., electro-Fenton) are common methods that produce the necessary hydroxyl radicals to initiate the degradation cascade. spinchem.comaip.orgtandfonline.com

| Oxidative Method | Key Reactive Species | Reported Outcome for Ibuprofen | Reference |

|---|---|---|---|

| Ozonation (O₃) | O₃, Hydroxyl Radicals (•OH) | Efficient degradation of ibuprofen, forming hydroxylated and ketone-containing products. | spinchem.comtandfonline.com |

| O₃/H₂O₂ Process | Hydroxyl Radicals (•OH) | Achieved over 94% removal of ibuprofen, with •OH identified as the dominant reactive species. Degradation pathways include hydroxylation and decarboxylation. | mdpi.com |

| Electro-Fenton | Hydroxyl Radicals (•OH) | Effective for Chemical Oxygen Demand (COD) removal from ibuprofen solutions by oxidizing organic compounds. | aip.org |

| Photocatalysis (e.g., TiO₂) | Hydroxyl Radicals (•OH) | Complete decontamination of ibuprofen can be achieved rapidly under optimal pH and catalyst concentration. | rsc.org |

| Activated Persulfate (PDS) | Sulfate Radicals (SO₄•⁻), Hydroxyl Radicals (•OH) | Nearly complete removal of ibuprofen, with both SO₄•⁻ and •OH contributing to the oxidation process. | mdpi.comjyu.fi |

Photodegradation, driven by exposure to sunlight or artificial UV radiation, is another significant pathway for the transformation of ibuprofen in aquatic environments. nih.govnih.gov The process can occur through direct photolysis, where the ibuprofen molecule absorbs light energy, or indirect photolysis, which involves photosensitizers. researchgate.net

Studies have demonstrated that irradiating aqueous solutions of ibuprofen with UV light leads to the formation of numerous by-products, including this compound. nih.govnih.gov The presence of mineral particles, such as kaolinite, can significantly enhance the rate of photodegradation by adsorbing ibuprofen molecules onto their surface, a process known as surface-catalyzed photodegradation. nih.gov The proposed mechanism involves the generation of hydroxyl radicals from water homolysis under UV light, which then attack the ibuprofen molecule. nih.gov The degradation pathways under photolytic conditions are similar to oxidative processes and include hydroxylation, decarboxylation, and demethylation of the isobutyl side chain. nih.gov The efficiency of photodegradation is influenced by factors such as pH and light intensity, with higher pH levels generally favoring degradation. nih.gov

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. Forced degradation studies on ibuprofen typically include testing its stability in acidic and basic aqueous solutions. nih.govingentaconnect.com Ibuprofen has been found to be relatively stable under acidic hydrolysis. ingentaconnect.com However, exposure to basic conditions can lead to the formation of degradation impurities. ingentaconnect.com While these stress tests are designed to generate a comprehensive profile of potential degradants, the specific formation of this compound purely through hydrolytic pathways is not extensively detailed in available literature. The compound is more commonly identified as a product of oxidative and photolytic stress. amazonaws.comnih.govnih.gov

Environmental Impact of Degradation Products

The transformation of ibuprofen in the environment is a significant concern because the resulting degradation products can exhibit different, and sometimes greater, toxicity than the parent compound. nih.govresearchgate.netnih.gov This highlights the importance of not only monitoring for the presence of ibuprofen but also understanding the eco-toxicological profile of its byproducts.

Studies have shown that ibuprofen's photoproducts can be more toxic to aquatic organisms like the bioluminescent bacterium Aliivibrio fischeri than ibuprofen itself. researchgate.netnih.gov Furthermore, some degradation products have demonstrated acute toxic effects on human kidney and liver cell lines in vitro, suggesting potential risks to human health. nih.gov However, the toxicological impact can be complex and species-dependent. For instance, one study found that a mixture of ibuprofen's secondary degradation products had a lesser impact on the viability of the bacteria Bacillus megaterium and Paenibacillus atlantica compared to the parent drug. nih.gov This variability underscores the need for further research into the specific toxicity of individual degradation products like this compound.

| Finding | Organism/System Studied | Implication | Reference |

|---|---|---|---|

| Degradation products can be more toxic than the parent compound. | Human kidney and liver cell lines | Potential for increased human health risk from environmental exposure. | nih.gov |

| Generated photoproducts are more toxic than the base compound. | Vibrio fischeri (bacterium) | Increased risk to aquatic ecosystems from irradiated wastewater effluents. | researchgate.netnih.gov |

| Ibuprofen is more toxic than its degradation products. | Human gut microbiota | Degradation may reduce certain specific impacts, but overall toxicity profile is complex. | nih.gov |

| Degraded product mixture had little impact on viability compared to parent ibuprofen. | B. megaterium and P. atlantica (bacteria) | Toxicity of byproducts is variable and can be lower than the parent drug for certain organisms. | nih.gov |

Strategies for Remediation and Waste Management

Given the persistence of ibuprofen and the potential toxicity of its degradation products, conventional wastewater treatment plants are often insufficient for their complete removal. nih.govspinchem.com This has driven the development of advanced treatment technologies for the remediation of water contaminated with pharmaceuticals.

Advanced Oxidation Processes (AOPs) are among the most effective methods for degrading ibuprofen and its byproducts. nih.gove3s-conferences.org Technologies such as ozonation, photocatalysis with catalysts like TiO₂, and Fenton-based reactions can achieve high removal efficiencies by mineralizing the organic pollutants into less harmful substances like water and carbon dioxide. mdpi.comrsc.orge3s-conferences.org

Biological Treatment methods also show promise. Membrane bioreactors (MBRs) have been shown to effectively remove ibuprofen from hospital wastewater. nih.gov Bioremediation using specific microorganisms is an area of active research, though scaling these solutions can be complex as the microbes often require specific environmental conditions (e.g., pH, temperature) to function optimally. nih.gov

Physical Removal Methods such as adsorption onto activated carbon and membrane filtration techniques like nanofiltration and reverse osmosis can also effectively eliminate ibuprofen from water. nih.govnih.gov These methods physically separate the contaminant from the water stream. Often, a multi-barrier approach combining different strategies, such as an MBR followed by activated carbon or an AOP, is necessary to achieve comprehensive removal of both the parent drug and its various transformation products. nih.gov

| Remediation Strategy | Mechanism | Reported Ibuprofen Removal Efficiency | Reference |

|---|---|---|---|

| Advanced Oxidation (AOPs) | Degradation via reactive species (e.g., •OH, SO₄•⁻). | 70% to >99% depending on the specific process. | mdpi.come3s-conferences.org |

| Membrane Bioreactor (MBR) | Microbial degradation combined with membrane filtration. | Complete removal (below detection limits). | nih.gov |

| Nanofiltration / Reverse Osmosis | Physical separation based on size exclusion. | 85% to >95%. | nih.gov |

| Adsorption | Binding of molecules to a surface (e.g., activated carbon). | High adsorption capacity reported (e.g., 491.9 mg/g). | nih.gov |

Future Research Directions and Potential Innovations

Development of Novel Catalytic Systems for Selective Transformations

The reactivity of the aldehyde and carboxylic acid groups in 3-(4-Formylphenyl)propanoic acid presents a key area for the development of sophisticated catalytic systems that can achieve selective transformations. Future research is anticipated to concentrate on catalysts that can target one functional group while leaving the other intact, or that can facilitate cascade reactions involving both moieties.

Selective Oxidation and Reduction:

The development of chemoselective catalysts for the oxidation of the formyl group to a carboxylic acid, yielding a dicarboxylic acid, or the reduction of the same group to a hydroxylmethyl functionality is a significant area of interest. Similarly, catalysts that can selectively reduce the carboxylic acid in the presence of the aldehyde would be highly valuable. Heterogeneous catalysts, such as supported metal nanoparticles (e.g., Au, Pd, Pt), could offer high selectivity and recyclability for these transformations. The table below summarizes potential selective transformations and the types of catalytic systems that could be explored.

| Transformation | Functional Group Targeted | Potential Catalyst Type | Desired Product |

| Selective Oxidation | Aldehyde | Supported Gold Nanoparticles | 3-(4-Carboxyphenyl)propanoic acid |

| Selective Reduction | Aldehyde | Polymer-supported Borohydride (B1222165) | 3-(4-(Hydroxymethyl)phenyl)propanoic acid |

| Selective Reduction | Carboxylic Acid | Bimetallic Catalysts (e.g., Ru-Sn) | 3-(4-Formylphenyl)propan-1-ol |

Catalytic C-H Activation:

Another promising frontier is the use of transition-metal catalysts for the direct functionalization of the C-H bonds on the aromatic ring. This approach could lead to the efficient synthesis of a wide range of derivatives with unique electronic and steric properties, without the need for pre-functionalized starting materials.

Exploration of Advanced Materials Applications

The bifunctional nature of this compound makes it an attractive building block for the synthesis of advanced materials with tailored properties.

Polymers and Functional Materials:

The compound can serve as a monomer in the synthesis of novel polyesters, polyamides, and other polymers. The aldehyde group can be utilized for post-polymerization modifications, allowing for the introduction of various functionalities and the creation of responsive or "smart" materials. For instance, polymers incorporating this monomer could be designed to crosslink upon exposure to specific stimuli that react with the aldehyde group.

Metal-Organic Frameworks (MOFs):

The carboxylic acid group is an ideal linker for the construction of metal-organic frameworks (MOFs). encyclopedia.pubnih.gov The presence of the formyl group within the MOF pore could serve as a reactive site for post-synthetic modification, enabling the tuning of the MOF's properties for applications in gas storage, separation, and catalysis. encyclopedia.pubnih.gov The table below outlines potential applications in advanced materials.

| Material Type | Role of this compound | Potential Application |

| Functional Polymers | Monomer with a reactive handle | Self-healing materials, drug delivery systems |

| Metal-Organic Frameworks | Organic linker with a functional group | Gas separation, heterogeneous catalysis |

| Photosensitive Materials | Precursor for stilbene-based structures | Optical switches, photoresists |

Green Chemistry Approaches to Synthesis and Application

Future research will undoubtedly focus on developing more environmentally friendly methods for the synthesis and application of this compound, aligning with the principles of green chemistry.

Sustainable Synthesis Routes:

The development of catalytic routes that avoid stoichiometric reagents and harsh reaction conditions is a primary goal. While much of the current research on green synthesis in this area has focused on the related isomer, 2-(4-formylphenyl)propanoic acid, using catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), similar principles can be applied. fishersci.comgoogle.com Future work could explore the use of biocatalysts, such as enzymes, for the selective oxidation of a suitable precursor to afford this compound under mild, aqueous conditions. mdpi.comillinois.edumdpi.com

Use of Greener Solvents and Reagents:

Replacing traditional organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a key aspect of sustainable chemistry. mdpi.com Furthermore, employing non-toxic and renewable reagents will be crucial in minimizing the environmental impact of processes involving this compound.

| Green Chemistry Principle | Application to this compound |

| Atom Economy | Development of catalytic addition reactions |

| Use of Renewable Feedstocks | Biocatalytic synthesis from bio-based precursors |

| Safer Solvents and Auxiliaries | Synthesis and reactions in aqueous media or ionic liquids |

| Design for Energy Efficiency | Microwave-assisted or flow chemistry synthesis |

Theoretical Studies on Reaction Dynamics and Properties

Computational chemistry and theoretical studies are poised to play a significant role in accelerating the discovery and optimization of processes and applications involving this compound.

Understanding Reaction Mechanisms:

Density Functional Theory (DFT) and other quantum chemical methods can be employed to elucidate the mechanisms of catalytic transformations. researchgate.net By modeling the interaction of the substrate with the catalyst, researchers can gain insights into the factors that control selectivity and reactivity, thereby guiding the design of more efficient catalysts.

Predicting Material Properties:

Molecular modeling can be used to predict the properties of polymers and MOFs derived from this compound. chemrxiv.org These computational tools can help in screening potential structures and compositions before their synthesis, saving time and resources. For example, simulations could predict the gas adsorption isotherms of a hypothetical MOF or the mechanical properties of a novel polymer.

| Theoretical Method | Application |

| Density Functional Theory (DFT) | Elucidation of catalytic reaction mechanisms |

| Molecular Dynamics (MD) | Simulation of polymer chain dynamics and properties |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-substrate interactions in biocatalysis |

Q & A

Basic: What are the most efficient synthetic routes for 3-(4-Formylphenyl)propanoic acid, and how do their yields compare?

Answer:

Two primary synthesis routes are documented:

- Route 1: (E)-3-(4-Formylphenyl)acrylic acid methyl ester is hydrolyzed under acidic conditions, yielding 64% product .

- Route 2: Oxidation of 3-[4-(hydroxymethyl)phenyl]propanoic acid using a mild oxidizing agent (e.g., pyridinium chlorochromate) achieves an 84% yield .

Methodological Recommendation: Route 2 is preferable for higher yield and reduced side reactions. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize over-oxidation risks.

Advanced: How does this compound participate in metabolic pathways, and what analytical methods validate its intermediates?

Answer:

The compound undergoes microbial degradation in the colon, forming metabolites like 3-(4-hydroxyphenyl)propanoic acid via dehydroxylation. Subsequent transformations include:

- Decarboxylation to 4-hydroxyphenylacetic acid.

- α-Oxidation yielding hydroxybenzoic acid, which conjugates with glycine to form hippuric acid .

Methodological Validation: Use LC-MS/MS with stable isotope labeling to track metabolic intermediates. For phase II metabolites (e.g., sulfated/glucuronidated derivatives), employ enzymatic hydrolysis followed by HPLC-UV analysis .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR:

- Mass Spectrometry (MS): ESI-MS in negative mode shows [M-H]⁻ at m/z 177.1. High-resolution MS (HRMS) confirms molecular formula C₁₀H₁₀O₃ .

Advanced: How can researchers mitigate impurity formation during synthesis, particularly related to ibuprofen derivatives?

Answer:

Common impurities include 2-(4-Formylphenyl)propanoic acid (Ibuprofen Impurity K), arising from incomplete formylation or oxidation. Strategies:

- Chromatographic Purity Control: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to resolve impurities .

- Reaction Monitoring: Track intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) to optimize reaction termination .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management: Neutralize spills with sodium bicarbonate, then collect in chemical waste containers. Avoid water flushing .

- Storage: Keep in airtight containers at 4°C, away from oxidizing agents .

Advanced: How does the formyl group in this compound influence its biological activity compared to hydroxyl/methoxy analogs?

Answer:

The formyl group enhances electrophilicity, enabling Schiff base formation with amino groups in proteins. Compared to hydroxyl (e.g., 3-(4-hydroxyphenyl)propanoic acid) or methoxy derivatives:

- Antioxidant Activity: Hydroxyl/methoxy groups exhibit higher radical scavenging due to phenolic hydrogen donation .

- Enzyme Inhibition: The formyl group shows stronger binding to aldehyde dehydrogenase isoforms (e.g., ALDH2), validated via molecular docking studies .

Advanced: What strategies optimize the regioselective formylation of phenylpropanoic acid derivatives?

Answer:

- Directed Ortho-Metalation: Use tert-butyllithium to deprotonate the phenyl ring, followed by DMF quenching to install the formyl group at the para position .

- Vilsmeier-Haack Reaction: Apply POCl₃ and DMF in dichloroethane at 0–5°C to minimize side reactions. Yields >75% are achievable with strict temperature control .

Advanced: How can stable isotope tracers elucidate the metabolic fate of this compound in vivo?

Answer:

- Isotope Labeling: Synthesize ¹³C-labeled compound at the formyl carbon (e.g., using ¹³C-DMF in Vilsmeier-Haack reaction).

- Metabolic Tracing: Administer to model organisms (e.g., mice), then analyze urine/serum via LC-HRMS to identify ¹³C-enriched metabolites like hippuric acid .

Advanced: What cross-reactivity risks exist between this compound and endogenous aldehydes in enzymatic assays?

Answer:

The formyl group may compete with endogenous aldehydes (e.g., acetaldehyde) for aldehyde dehydrogenase (ALDH) binding. Mitigation:

- Competitive Inhibition Assays: Use NAD⁺-coupled spectrophotometric assays (340 nm) to measure IC₅₀ values .

- Crystallography: Co-crystallize with ALDH2 to identify binding site overlaps .

Basic: What regulatory guidelines apply to using this compound as a reference standard in pharmaceuticals?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.